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Compound of Interest

Compound Name: 3-(Oxan-4-yl)phenol

CAS No.: 1353854-52-0

Cat. No.: B2722879 Get Quote

Executive Summary
3-(Oxan-4-yl)phenol (CAS: 1353854-52-0), frequently referred to as 3-(tetrahydropyran-4-

yl)phenol, is a highly valuable synthetic intermediate in medicinal chemistry and drug

discovery[1]. The tetrahydropyran (oxane) ring serves as a metabolically stable, hydrophilic

bioisostere for cycloalkanes, while the meta-substituted phenol provides a versatile handle for

cross-coupling or etherification. Accurate spectroscopic characterization—spanning Nuclear

Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—is

critical to confirm regiochemistry, structural integrity, and ring conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive technique for elucidating the spatial arrangement of the oxane ring and

verifying the meta-substitution pattern of the phenol core.

Causality in Experimental Design
The choice of deuterated chloroform (CDCl₃) over DMSO-d₆ for initial ¹H NMR is deliberate.

CDCl₃ minimizes solvent-solute hydrogen bonding, allowing the intrinsic intra-molecular

dynamics of the tetrahydropyran ring to be observed without solvent-induced conformational

averaging. The oxane ring typically adopts a rigid chair conformation, which is evident from the

distinct axial-axial and axial-equatorial coupling constants (
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-values)[2]. The meta-substitution on the phenol ring is confirmed by the characteristic splitting
pattern: a closely coupled triplet for H-2, and two doublet-of-doublets for H-4 and H-6[3].

Quantitative NMR Data Summary
Table 1: Predicted ¹H and ¹³C NMR Data (400 MHz, CDCl₃)
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Nucleus Position

Chemical Shift
(

, ppm)

Multiplicity

Coupling
Constant (

, Hz)

¹H OH 5.05 br s -

¹H H-2 (Ar) 6.82 t 2.0

¹H H-4 (Ar) 6.85 ddd 8.0, 2.0, 1.0

¹H H-5 (Ar) 7.18 t 8.0

¹H H-6 (Ar) 6.75 ddd 8.0, 2.0, 1.0

¹H H-4' (Oxane) 2.75 tt 11.5, 3.5

¹H H-3', H-5' (eq) 1.75 br d 13.0

¹H H-3', H-5' (ax) 1.65 qd 12.0, 4.5

¹H H-2', H-6' (eq) 4.05 ddd 11.5, 4.5, 1.5

¹H H-2', H-6' (ax) 3.52 td 11.5, 2.5

¹³C C-1 (Ar-OH) 156.2 C -

¹³C C-3 (Ar-C) 147.5 C -

¹³C C-5 (Ar) 129.8 CH -

¹³C C-4 (Ar) 119.4 CH -

¹³C C-2 (Ar) 114.1 CH -

¹³C C-6 (Ar) 113.5 CH -

¹³C
C-2', C-6'

(Oxane)
68.4 CH₂ -

¹³C C-4' (Oxane) 41.2 CH -

¹³C
C-3', C-5'

(Oxane)
33.7 CH₂ -
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Protocol: High-Resolution NMR Acquisition
Sample Preparation: Dissolve 15 mg of 3-(oxan-4-yl)phenol in 0.6 mL of anhydrous CDCl₃.

Validation Checkpoint: Ensure the solution is perfectly clear; particulate matter degrades

magnetic field homogeneity (shimming), leading to line broadening.

Instrument Tuning & Shimming: Insert the NMR tube into the 400 MHz spectrometer. Tune

the probe to the ¹H and ¹³C frequencies. Perform gradient shimming until the deuterium lock

signal is maximized and stable.

¹H Acquisition: Run a standard 1D proton sequence with 16 scans, a relaxation delay (D1) of

2 seconds, and an acquisition time of 3 seconds.

¹³C Acquisition: Run a proton-decoupled ¹³C sequence with 1024 scans to achieve a high

signal-to-noise ratio for quaternary carbons.

Data Processing: Apply exponential multiplication (line broadening = 0.3 Hz for ¹H, 1.0 Hz for

¹³C) prior to Fourier transformation. Phase and baseline correct the spectra.
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Fig 1. Step-by-step NMR analytical workflow for structural elucidation.
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Mass Spectrometry (MS) Profiling
High-Resolution Mass Spectrometry (HRMS) coupled with Electrospray Ionization (ESI)

determines the exact mass and fragmentation pathways of the molecule.

Causality in Experimental Design
ESI in negative ion mode (ESI-) is highly sensitive for phenols because the phenolic hydroxyl

group readily loses a proton to form a stable phenolate anion ([M-H]⁻). Fragmentation via

Collision-Induced Dissociation (CID) typically results in the cleavage of the oxane ring,

producing predictable neutral losses that validate the aliphatic portion of the molecule.

Table 2: Key MS/MS Fragments (ESI-)

Ion Type
Exact Mass (

)
Structural Assignment

[M-H]⁻ 177.0921 Deprotonated molecular ion

Fragment 1 119.0502
Cross-ring cleavage (Loss of

C₃H₆O)

Fragment 2 93.0345
Phenolate radical anion (Loss

of oxane ring, C₅H₁₀O)

Protocol: LC-ESI-HRMS Analysis
Sample Preparation: Dilute the stock solution to 1 µg/mL in LC-MS grade Methanol/Water

(50:50, v/v).

Chromatography: Inject 2 µL onto a C18 reverse-phase column. Use a gradient of 0.1%

formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).

Validation Checkpoint: The retention time must be reproducible across triplicate injections

(RSD < 2%) to confirm column equilibration and pump stability.

Ionization: Operate the ESI source in negative mode. Set capillary voltage to 3.0 kV and

desolvation temperature to 350 °C.
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Acquisition: Scan

50-500. Apply a collision energy ramp (15-30 eV) for MS/MS fragmentation.

Molecular Ion
[M-H]⁻ m/z 177.09

Oxane Ring Cleavage
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 -C5H10O

Cross-Ring Cleavage
m/z ~119.05

 -C3H6O

Phenolate Radical
m/z ~93.03
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Fig 2. ESI-MS negative mode fragmentation logic for 3-(oxan-4-yl)phenol.

Infrared (IR) Spectroscopy
IR spectroscopy provides orthogonal confirmation of functional groups, specifically the

hydrogen-bonding state of the phenol and the ether linkage of the oxane ring.

Causality in Experimental Design
Attenuated Total Reflectance (ATR) FTIR is preferred over traditional KBr pellets. KBr is

hygroscopic and can introduce spurious O-H stretch bands that mask the intrinsic phenolic O-H

signal. ATR requires minimal sample preparation and preserves the solid-state hydrogen-

bonding network of the neat compound.

Table 3: Key IR Vibrational Modes (ATR-FTIR)

Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

3200 - 3400 Broad, Strong
Phenolic O-H stretch

(hydrogen-bonded)

2850 - 2950 Medium
Aliphatic C-H stretch (oxane

ring)

1590, 1490 Medium Aromatic C=C stretch

1200 Strong Phenolic C-O stretch

1090 Strong
Aliphatic C-O-C stretch (oxane

ether linkage)

Protocol: ATR-FTIR Analysis
Background Collection: Clean the diamond ATR crystal with isopropanol. Collect a

background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air.

Sample Application: Place 2-3 mg of solid 3-(oxan-4-yl)phenol directly onto the crystal.

Compression: Lower the anvil to apply consistent pressure.
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Validation Checkpoint: Monitor the live spectrum; adjust pressure until the strongest band

(typically the C-O stretch at 1090 cm⁻¹) reaches ~0.5-0.8 absorbance units to prevent

detector saturation while maximizing the signal-to-noise ratio.

Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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